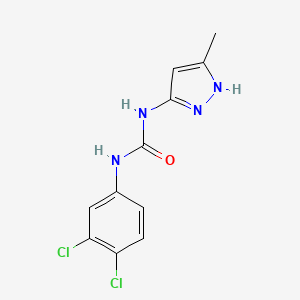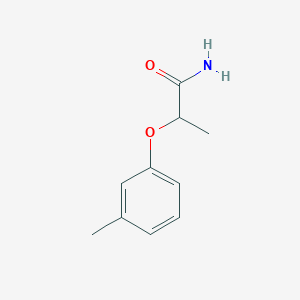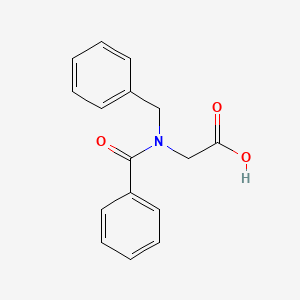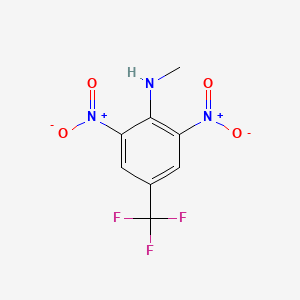
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea (DCPMPU) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 178-179 °C. DCPMPU has been studied for its biochemical and physiological effects, and its application in laboratory experiments. In
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), as an inhibitor of the enzyme histone deacetylase (HDAC), and as an inhibitor of the enzyme protein kinase C (PKC). 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has also been studied as an inhibitor of the enzyme cyclooxygenase (COX), and as an inhibitor of the enzyme lipoxygenase (LOX).
Mecanismo De Acción
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea is believed to act as an inhibitor of AChE, HDAC, PKC, COX, and LOX by binding to the active sites of these enzymes and blocking their activity. This mechanism of action is similar to that of other synthetic compounds, such as S-methyl-thiocarbamoyl-3-methyl-1H-pyrazol-5-yl urea (SMTMPPU), which has also been studied as an inhibitor of AChE, HDAC, PKC, COX, and LOX.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of AChE, HDAC, PKC, COX, and LOX in vitro, and has been shown to reduce the levels of acetylcholine in the brain. In addition, 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has been shown to reduce inflammation and oxidative stress in animal models, and to have anti-cancer effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize in a multi-step process. In addition, it is stable and can be stored for long periods of time without degradation. However, 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has some limitations for use in laboratory experiments. It is not as potent as some other synthetic compounds, and it is not very soluble in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea. These include further studies on the biochemical and physiological effects of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea, as well as studies on its potential use as a therapeutic agent. In addition, further studies could be conducted on the mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea, and on its potential use in other scientific research applications. Finally, further research could be conducted on the synthesis of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea and its potential use as a building block for other compounds.
Métodos De Síntesis
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea can be synthesized through a multi-step process. The first step involves the reaction of 3,4-dichlorophenyl isocyanate with 3-methyl-1H-pyrazol-5-amine in the presence of a base. This reaction yields 3,4-dichlorophenyl-3-methyl-1H-pyrazol-5-yl isocyanate, which can then be reacted with 2-aminoethanol in the presence of a base to form 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methyl-1H-pyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-4-10(17-16-6)15-11(18)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZVANKTJPXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)


![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)





![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)
![1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole]](/img/structure/B6614355.png)